PI3Kδ Inhibitory Potency: 20-Fold Improvement Over Parent Core
The 4-chloro substitution on the 2-(difluoromethyl)-1H-benzimidazole core significantly enhances PI3Kδ inhibitory activity. The target compound (R1=CHF2, R2=Cl) exhibits an IC50 of 44 nM, representing a 20.6-fold increase in potency compared to the non-halogenated parent core (2-(difluoromethyl)-1H-benzimidazole, IC50 = 907 nM) [1]. This modification also provides a 5.4-fold improvement over the methyl-substituted analog (R1=CH3, R2=H, IC50 = 236 nM) [1]. The 4-chloro derivative is less potent than the unsubstituted difluoromethyl core (CPL302415, R1=CHF2, R2=H, IC50 = 18 nM) but demonstrates a more balanced activity profile suitable for further optimization [1].
| Evidence Dimension | PI3Kδ inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 44 nM |
| Comparator Or Baseline | Non-halogenated parent: 2-(difluoromethyl)-1H-benzimidazole (IC50 = 907 nM); Methyl analog: 2-(methyl)-1H-benzimidazole (IC50 = 236 nM); Unsubstituted difluoromethyl core (CPL302415): 2-(difluoromethyl)-1H-benzimidazole (IC50 = 18 nM); 4-Bromo analog: 2-(difluoromethyl)-4-bromo-1H-benzimidazole (IC50 = 50 nM) |
| Quantified Difference | 20.6-fold improvement over non-halogenated parent; 5.4-fold improvement over methyl analog; 2.4-fold less potent than unsubstituted difluoromethyl core; 1.1-fold more potent than 4-bromo analog |
| Conditions | In vitro PI3Kδ biochemical assay; mean IC50 values from two independent experiments |
Why This Matters
This quantitative potency data directly informs the selection of this compound as a key intermediate for synthesizing PI3Kδ inhibitors, where the 4-chloro substitution provides a specific, measurable advantage in activity over other common analogs.
- [1] G. et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. Molecules, 28(8), 3531. Table 3. View Source
